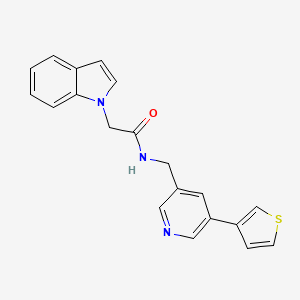

![molecular formula C11H10N6 B2567246 3-甲基-N-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺 CAS No. 73300-22-8](/img/structure/B2567246.png)

3-甲基-N-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

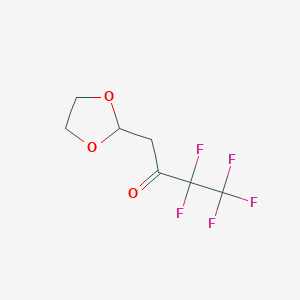

“3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a compound with the molecular formula C5H6N6 . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . This compound has been studied for its potential as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including “3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine”, has been reported in scientific literature . The synthesis involves the use of specific reagents and conditions, and the yield of the reaction was reported to be 78% .Molecular Structure Analysis

The molecular structure of “3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” consists of a triazolo[4,5-d]pyrimidine core with a methyl group at the 3-position . The compound has a molecular weight of 150.14 g/mol .Chemical Reactions Analysis

The compound has been studied for its inhibitory activity against USP28, a protein associated with the development of various malignancies . The compound was found to potently inhibit USP28, showing selectivity over other proteins such as USP7 and LSD1 .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 122.4–123.0 °C . It has a molecular weight of 150.14 g/mol and a topological polar surface area of 82.5 Ų .科学研究应用

医药化学

c-Met 抑制剂:该化合物因其作为间充质-上皮转化因子 (c-Met) 蛋白激酶抑制剂的潜力而引起关注。 值得注意的是,临床候选药物 Savolitinib 含有类似的结构,这突出了这种支架在药物开发中的重要性 .

神经药理学

GABA A 调节:研究表明,该化合物的衍生物表现出GABA A 变构调节活性。 这种特性使其在神经药理学研究中具有相关性 .

材料科学

用于太阳能电池的聚合物组分:研究人员已将这些杂环掺入聚合物中,用于太阳能电池。 它们独特的结构有助于提高太阳能转换效率 .

酶抑制

BACE-1 抑制:该化合物已证明具有β-分泌酶 1 (BACE-1) 抑制活性,这与阿尔茨海默病研究相关 .

荧光探针

这些杂环可以用作生物学研究中的荧光探针,使研究人员能够可视化特定的细胞过程 .

聚合物中的结构单元

除了太阳能电池外,它们还被用作聚合物中的结构单元,有助于各种材料特性 .

总之,3-甲基-N-苯基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-胺在从药物发现到材料科学的各个领域都具有潜力。 其独特的结构和多功能应用使其成为进一步研究的一个有趣主题 . 如果你需要更多信息或有任何其他问题,请随时提问!

作用机制

The compound acts as an inhibitor of USP28, a protein associated with the development of various malignancies . It binds to USP28 and directly affects its protein levels, thus inhibiting the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

未来方向

The compound has shown promise as a potent inhibitor of USP28, a protein associated with the development of various malignancies . Future research could focus on further optimizing the structure of the compound to improve its potency and selectivity, as well as investigating its potential therapeutic applications in cancer therapy .

属性

IUPAC Name |

3-methyl-N-phenyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPAWCYOOBGHFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2567163.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2567164.png)

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2567168.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2567173.png)

![1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2567174.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2567179.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2567182.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567183.png)